molecular formula C15H13Cl3N2O3S B6010793 2-(3-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide

2-(3-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B6010793
M. Wt: 407.7 g/mol
InChI Key: DNEMFWATBKJRHE-UHFFFAOYSA-N
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Description

2-(3-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps, including the introduction of chloro, methylsulfonyl, and dichlorophenyl groups. A common synthetic route may involve:

    Nitration: of aniline to introduce nitro groups.

    Reduction: of nitro groups to form amino groups.

    Chlorination: to introduce chloro groups.

    Sulfonylation: to introduce methylsulfonyl groups.

    Acylation: to form the acetamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of chloro groups with other functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(3-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloroanilino)-N-(3,5-dichlorophenyl)acetamide
  • 2-(N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide
  • 2-(3-chloro-N-methylsulfonylanilino)-N-phenylacetamide

Uniqueness

2-(3-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide is unique due to the specific combination of chloro, methylsulfonyl, and dichlorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O3S/c1-24(22,23)20(14-4-2-3-10(16)8-14)9-15(21)19-13-6-11(17)5-12(18)7-13/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEMFWATBKJRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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